molecular formula C7H10ClN3O4 B6233287 2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid hydrochloride CAS No. 21754-36-9

2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid hydrochloride

Cat. No. B6233287
CAS RN: 21754-36-9
M. Wt: 235.6
InChI Key:
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Description

This compound is a glutamate antagonist . It is an isomer of the natural product willardiine . It has been synthesized for research purposes .


Synthesis Analysis

The compound was synthesized by treatment of the pyroglutamate urea with mild base followed by deprotection in a two-step modification of a ‘ring-switching’ approach to the synthesis of glutamate antagonists . This two-step strategy has allowed the synthesis of L-alanine derivatives, which are β-substituted by a reduced pyrimidinedione which contains a second chiral centre .


Chemical Reactions Analysis

The compound was synthesized by treatment of the pyroglutamate urea with mild base followed by deprotection . This is part of a ‘ring-switching’ approach to the synthesis of glutamate antagonists .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.62 . Its melting point is between 260-275 °C (decomp) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid hydrochloride involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 2-amino-3-bromopropanoic acid, followed by hydrolysis and salt formation with hydrochloric acid.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid", "2-amino-3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid and 2-amino-3-bromopropanoic acid in a mixture of water and sodium hydroxide.", "Step 2: Heat the mixture to reflux for several hours to allow the reaction to occur.", "Step 3: Cool the mixture and acidify with hydrochloric acid to precipitate the product.", "Step 4: Collect the product by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 2-amino-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid hydrochloride." ] }

CAS RN

21754-36-9

Molecular Formula

C7H10ClN3O4

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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